molecular formula C8H15NO2 B026375 2-(Dimethylamino)ethyl methacrylate CAS No. 25154-86-3

2-(Dimethylamino)ethyl methacrylate

Cat. No. B026375
M. Wt: 157.21 g/mol
InChI Key: JKNCOURZONDCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05519085

Procedure details

The solution of poly(trimethylsilyl methacrylate [48 mol %]-b-2-phenylethyl methacrylate [30 mol %]-co-2-dimethylaminoethyl methacrylate [7 mol %]-b-ethoxytriethylene glycol methacrylate [15 mol %]) was treated with 45 mL of 0.03 M methanolic tetrabutylammonium fluoride and heated at reflux for 8 hr. The solution was evaporated in a rotary evaporator under reduced pressure. The residual polymer was dried for 24 hr in a vacuum oven to give 59 g of poly(methacrylic acid [48 mol %]-b-2-phenylethyl methacrylate [30 mol %]-co-2-dimethylaminoethyl methacrylate [7 mol %]-b-ethoxytriethylene glycol methacrylate [15 mol %]). 1H NMR analysis of the product showed that no trimethylsilyl ester groups remained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
b-2-phenylethyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
b-ethoxytriethylene glycol methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][Si](C)(C)C)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:11]([O:16][CH2:17][CH2:18][N:19]([CH3:21])[CH3:20])(=[O:15])[C:12]([CH3:14])=[CH2:13].[C:22]([OH:27])(=[O:26])[C:23]([CH3:25])=[CH2:24].[CH3:28][CH2:29][O:30][CH:31]([OH:40])[CH2:32][O:33][CH2:34][CH2:35][O:36][CH2:37][CH2:38][OH:39].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>>[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:11]([O:16][CH2:17][CH2:18][N:19]([CH3:21])[CH3:20])(=[O:15])[C:12]([CH3:14])=[CH2:13].[C:22]([OH:27])(=[O:26])[C:23]([CH3:25])=[CH2:24].[CH3:28][CH2:29][O:30][CH:31]([OH:40])[CH2:32][O:33][CH2:34][CH2:35][O:36][CH2:37][CH2:38][OH:39] |f:2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O[Si](C)(C)C
Name
b-2-phenylethyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCN(C)C
Name
b-ethoxytriethylene glycol methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O.CCOC(COCCOCCO)O
Name
Quantity
45 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hr
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated in a rotary evaporator under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual polymer was dried for 24 hr in a vacuum oven
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)O
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCN(C)C
Name
Type
product
Smiles
C(C(=C)C)(=O)O.CCOC(COCCOCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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